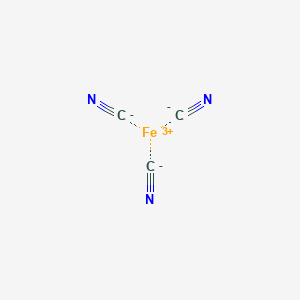
Iron cyanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iron tricyanide is an iron coordination entity.
Aplicaciones Científicas De Investigación
Water and Wastewater Treatment :
- Iron cyanide complexes have been studied for their removal from water and wastewater using granular activated carbon. Optimal removal conditions vary based on the specific type of cyanide complex, with iron cyanides showing higher removal efficiency at higher temperatures compared to sodium and zinc cyanides (Dash, Balomajumder, & Kumar, 2009).
Cyanide Metabolism in Microorganisms :
- Research on Pseudomonas pseudoalcaligenes CECT5344 highlights the importance of siderophores in breaking down cyano-metal complexes, including those containing iron cyanide. These siderophores are crucial for bacterial proliferation in the presence of cyanide (Huertas et al., 2006).
Plant Uptake and Assimilation :
- Studies reveal differences in uptake, assimilation, and toxicity of iron cyanide in plants compared to free cyanide. Iron cyanides are typically less permeable through membranes and may follow a different metabolic pathway than free cyanide in plants (Yu, 2015).
Cyanide Biodegradation and Iron Homeostasis :
- Research on the bacterium Pseudomonas pseudoalcaligenes CECT5344 has shown that dihydrodipicolinate synthase (DapA1) is crucial for maintaining iron homeostasis during cyanide assimilation, suggesting a link between cyanide resistance and iron metabolism in certain bacteria (Olaya-Abril et al., 2020).
Adsorptive Removal Using Iron-impregnated Activated Carbon :
- Studies have demonstrated the effectiveness of iron-impregnated activated carbon in removing cyanide from wastewater, highlighting a cost-effective approach for cyanide abatement (Agarwal et al., 2019).
Pressure-induced Linkage Isomerism :
- Iron(II) hexacyanochromate undergoes pressure-induced linkage isomerization of the cyanide anion, affecting its magnetic properties. This suggests potential applications in molecular-level magnetic switching (Coronado et al., 2005).
Iron Recovery from Cyanide Tailings :
- Research on recovering iron from cyanide tailings using reduction roasting-water leaching followed by magnetic separation provides insights into waste management and resource recovery in gold extraction processes (Zhang, Li, & Yu, 2012).
Soil Enzyme Influence on Iron-Cyanide Complex Speciation :
- Studies on the influence of soil enzymes, like laccase, on iron-cyanide complex speciation and mineral adsorption suggest significant implications for the mobility and environmental fate of cyanides in contaminated soils (Zimmerman et al., 2008).
Turn-on Fluorescence Sensing of Cyanide Ions :
- Research into fluorescence sensing of cyanide ions in aqueous solutions at parts-per-billion concentrations explores the application of iron cyanide complexes in environmental monitoring and detection (Kim et al., 2011).
Hospital Wastewater Treatment :
- A two-stage process involving primary chemical treatment with iron sulfite and secondary oxidation has been developed for treating hospital effluents containing high content of cyanide, showcasing the applicability of iron cyanide in wastewater management (Li Zhi-fu, Meng Qing-jian, & Lin, 2005).
Propiedades
Número CAS |
5683-74-9 |
|---|---|
Nombre del producto |
Iron cyanide |
Fórmula molecular |
C3FeN3 |
Peso molecular |
133.9 g/mol |
Nombre IUPAC |
iron(3+);tricyanide |
InChI |
InChI=1S/3CN.Fe/c3*1-2;/q3*-1;+3 |
Clave InChI |
XYZXOFUXTBSQQI-UHFFFAOYSA-N |
SMILES |
[C-]#N.[C-]#N.[C-]#N.[Fe+3] |
SMILES canónico |
[C-]#N.[C-]#N.[C-]#N.[Fe+3] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



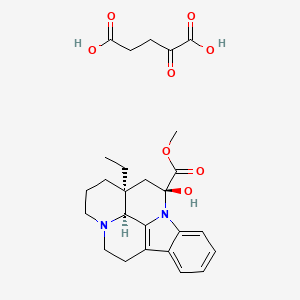
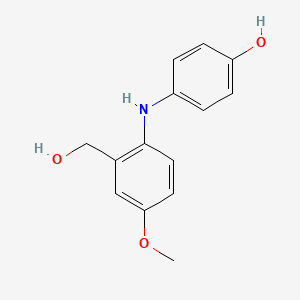
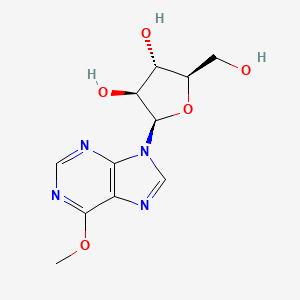

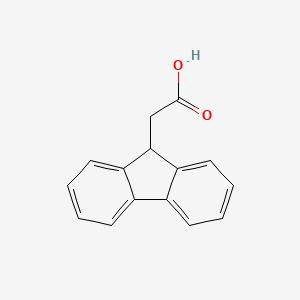
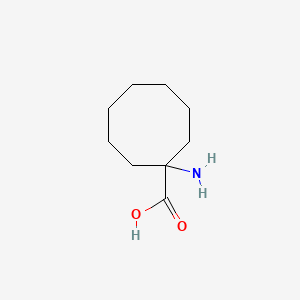

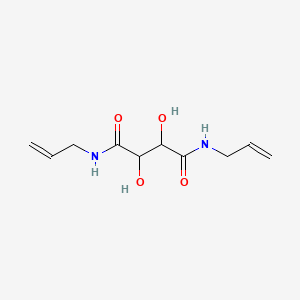
![(2S)-6-[(8S)-8-Amino-6-azaspiro[3.4]octan-6-yl]-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid](/img/structure/B1208047.png)
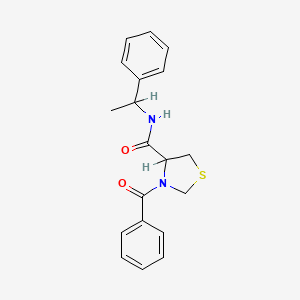
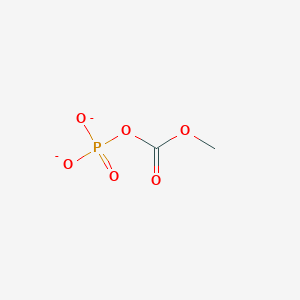
![3-Ethenyl-11-(1-methylpyrrolidin-2-yl)-2-[(2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl]-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-10-ol](/img/structure/B1208051.png)
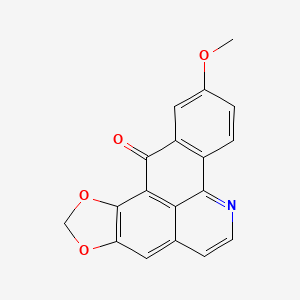
![2-bromo-N-[4-[[(7R,8R,9S,10R,13S)-10,13-dimethyl-3,17-dioxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-7-yl]sulfanyl]phenyl]acetamide](/img/structure/B1208056.png)